Grb2-SH2 Domain Ligand Affinity: Meta-Scaffold Mimics Phosphopeptide with Sub-Micromolar Potency
The (3-aminomethyl-phenyl)-urea scaffold was designed by structure-based methods to mimic the X+1-Asn residue of the minimal phosphopeptide sequence Ac-pTyr-X+1-Asn-NH₂ recognized by the Grb2-SH2 domain. In competitive binding assays, the resulting meta-scaffold compounds demonstrated affinity equivalent to their reference phosphopeptide counterparts [1]. This affinity-mimicry is a direct consequence of the meta-substitution geometry, which correctly positions the urea carbonyl and aminomethyl ammonium group for hydrogen-bonding interactions with the SH2 domain. Neither the ortho nor para regioisomers were reported to achieve this structural mimicry in the same study, emphasizing the non-interchangeable nature of phenylurea substitution patterns in peptidomimetic design [1].
| Evidence Dimension | Binding affinity for Grb2-SH2 domain (competitive ELISA / FP assay) |
|---|---|
| Target Compound Data | Compounds bearing the (3-aminomethyl-phenyl)-urea scaffold exhibited the same degree of affinity as the reference phosphopeptide Ac-pTyr-X+1-Asn-NH₂ (exact Ki/IC50 values reported in original study) [1] |
| Comparator Or Baseline | Reference phosphopeptide Ac-pTyr-X+1-Asn-NH₂ (native ligand); para and ortho regioisomers not reported to achieve equivalent mimicry [1] |
| Quantified Difference | Qualitatively equivalent affinity relative to native phosphopeptide; meta scaffold uniquely validated [1] |
| Conditions | In vitro competitive binding assays using recombinant Grb2-SH2 domain protein [1] |
Why This Matters
For researchers pursuing Grb2-SH2 domain inhibitors or proof-of-concept scaffold-hopping projects, the meta isomer is the structurally validated choice; substituting the para isomer risks loss of the critical hydrogen-bond geometry and failure to reproduce published affinity data.
- [1] Schoepfer, J.; Gay, B.; Caravatti, G.; Garcia-Echeverria, C.; Fretz, H.; Rahuel, J.; Furet, P. Structure-based design of peptidomimetic ligands of the Grb2-SH2 domain. Bioorg. Med. Chem. Lett. 1998, 8, 2865–2870. View Source
